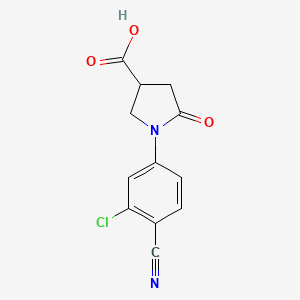

![molecular formula C19H16FN3O4S B2868533 (Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-36-0](/img/structure/B2868533.png)

(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

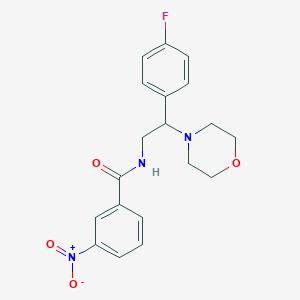

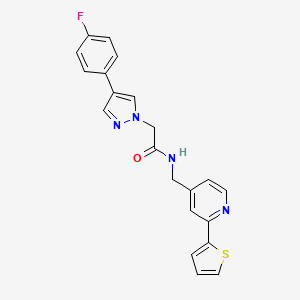

Benzothiazole derivatives are a class of compounds with a wide range of biological activities . They have been studied for their potential as inhibitors of the oncogenic BRAFV600E kinase . These compounds are designed and synthesized to provide efficient inhibitors and tackle drug resistance often developed during cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with the appropriate amines . All derived compounds bore the benzothiazole scaffold substituted at position-2 by an acetamido moiety and at position-6 by a carboxamide functionality .

Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzothiazole scaffold substituted at position-2 by an acetamido moiety and at position-6 by a carboxamide functionality .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with the appropriate amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized by IR, NMR, Mass, and elemental analysis .

Scientific Research Applications

Antimicrobial Applications

Compounds based on benzothiazole-imino-benzoic acid ligands have shown significant antimicrobial activities. A study synthesized and characterized Schiff Bases and their metal complexes, showing good antimicrobial activity against bacterial strains causing infections in various parts of the human body. These findings suggest potential applications in developing new antimicrobial agents (Mishra et al., 2019).

Photovoltaic Efficiency and NLO Activity

Benzothiazolinone acetamide analogs, including structures similar to the query compound, have been evaluated for their photovoltaic efficiency and non-linear optical (NLO) activity. These compounds demonstrate good light-harvesting efficiency (LHE) and potential use in dye-sensitized solar cells (DSSCs), indicating their relevance in renewable energy research (Mary et al., 2020).

Anticancer Activities

Benzothiazole derivatives have been explored for their anticancer activities. For instance, a study on 4-thiazolidinones containing the benzothiazole moiety reported significant antitumor screening results. The compounds demonstrated activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Havrylyuk et al., 2010).

Mechanism of Action

These compounds are biologically evaluated as potential BRAFV600E inhibitors and antiproliferative agents in several colorectal cancer and melanoma cell lines . The RAF kinases are serine/threonine-specific protein kinases, consisting of three members: ARAF, BRAF, and CRAF . This family of protein kinases plays a critical role in the RAS-RAF-MEK-ERK MAPK pathway, an important signaling cascade that regulates critical cellular mechanisms, such as proliferation and survival .

Future Directions

The future directions in the study of these compounds could involve the design and synthesis of more efficient inhibitors to tackle drug resistance often developed during cancer treatment . Further biological evaluation of these compounds as potential BRAFV600E inhibitors and antiproliferative agents in various cancer cell lines could also be a focus .

Properties

IUPAC Name |

methyl 2-[6-acetamido-2-(4-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4S/c1-11(24)21-14-7-8-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXAEWGAVLKQHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)

![3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868461.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2868463.png)

![5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride](/img/structure/B2868467.png)